(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde
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Overview
Description
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is an organic compound that features a brominated benzodioxole ring attached to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzodioxole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.
Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-benzo[1,3]dioxol-5-yl)-acrylic acid: Similar structure but with an acrylic acid group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is unique due to the presence of both a brominated benzodioxole ring and an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C9H7BrO3 |
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Molecular Weight |
243.05 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2 |
InChI Key |
QHPOXXANJHJULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC=O)Br |
Origin of Product |
United States |
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